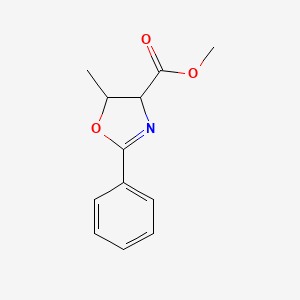
(11S,14S)-17-(4-Carboxybutanamido)-14-(4-(4-carboxybutanamido)butyl)-4,13,16,23-tetraoxo-5,12,15,22-tetraazahexacosane-1,11,26-tricarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(11S,14S)-17-(4-Carboxybutanamido)-14-(4-(4-carboxybutanamido)butyl)-4,13,16,23-tetraoxo-5,12,15,22-tetraazahexacosane-1,11,26-tricarboxylic Acid is a complex organic compound with a unique structure that includes multiple carboxybutanamido groups and tetraazahexacosane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (11S,14S)-17-(4-Carboxybutanamido)-14-(4-(4-carboxybutanamido)butyl)-4,13,16,23-tetraoxo-5,12,15,22-tetraazahexacosane-1,11,26-tricarboxylic Acid involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The process typically starts with the preparation of the carboxybutanamido groups, followed by their attachment to the tetraazahexacosane backbone through amide bond formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as chromatography and crystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(11S,14S)-17-(4-Carboxybutanamido)-14-(4-(4-carboxybutanamido)butyl)-4,13,16,23-tetraoxo-5,12,15,22-tetraazahexacosane-1,11,26-tricarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially enhancing its stability and solubility.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more stable, reduced forms of the compound. Substitution reactions can lead to a wide range of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(11S,14S)-17-(4-Carboxybutanamido)-14-(4-(4-carboxybutanamido)butyl)-4,13,16,23-tetraoxo-5,12,15,22-tetraazahexacosane-1,11,26-tricarboxylic Acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including its use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Wirkmechanismus
The mechanism of action of (11S,14S)-17-(4-Carboxybutanamido)-14-(4-(4-carboxybutanamido)butyl)-4,13,16,23-tetraoxo-5,12,15,22-tetraazahexacosane-1,11,26-tricarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features, used as a solvent and synthetic intermediate.
Volatile Organic Compounds: Various compounds with similar functional groups and reactivity, used in different industrial applications.
Uniqueness
(11S,14S)-17-(4-Carboxybutanamido)-14-(4-(4-carboxybutanamido)butyl)-4,13,16,23-tetraoxo-5,12,15,22-tetraazahexacosane-1,11,26-tricarboxylic Acid stands out due to its unique combination of carboxybutanamido groups and tetraazahexacosane backbone, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C39H64N6O16 |
|---|---|
Molekulargewicht |
873.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[2,6-bis(4-carboxybutanoylamino)hexanoylamino]-6-(4-carboxybutanoylamino)hexanoyl]amino]-7-(4-carboxybutanoylamino)heptanoic acid |
InChI |
InChI=1S/C39H64N6O16/c46-29(15-8-19-33(50)51)40-23-5-1-2-14-28(39(60)61)45-38(59)27(13-4-7-25-42-31(48)17-10-21-35(54)55)44-37(58)26(43-32(49)18-11-22-36(56)57)12-3-6-24-41-30(47)16-9-20-34(52)53/h26-28H,1-25H2,(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H,44,58)(H,45,59)(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,60,61)/t26?,27-,28-/m0/s1 |
InChI-Schlüssel |
DPIITIJTPNHWEQ-UWDVWBIHSA-N |
Isomerische SMILES |
C(CC[C@@H](C(=O)O)NC(=O)[C@H](CCCCNC(=O)CCCC(=O)O)NC(=O)C(CCCCNC(=O)CCCC(=O)O)NC(=O)CCCC(=O)O)CCNC(=O)CCCC(=O)O |
Kanonische SMILES |
C(CCC(C(=O)O)NC(=O)C(CCCCNC(=O)CCCC(=O)O)NC(=O)C(CCCCNC(=O)CCCC(=O)O)NC(=O)CCCC(=O)O)CCNC(=O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


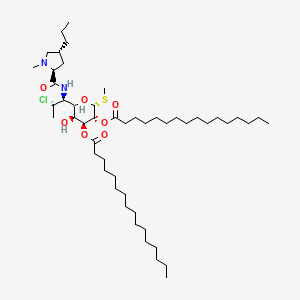
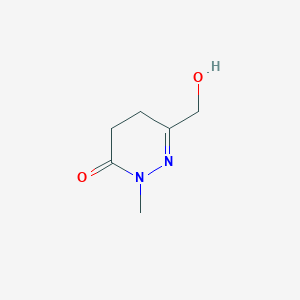
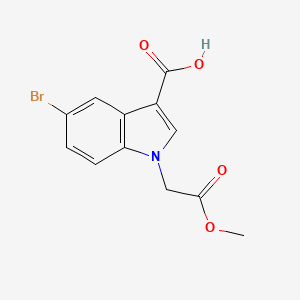
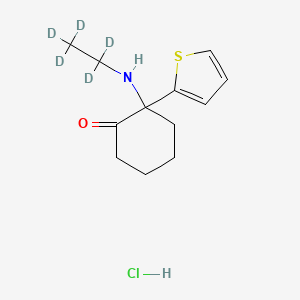
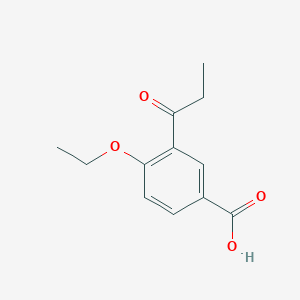
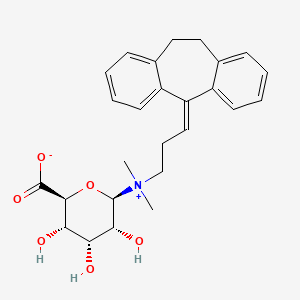
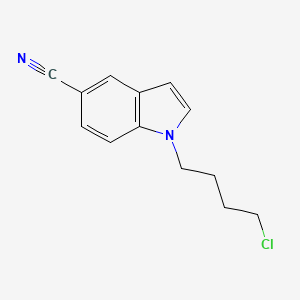
![Methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13864054.png)
![3-(Thiazol-2-yl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13864064.png)
![4-[(2,6-Dichlorophenyl)methoxy]aniline](/img/structure/B13864073.png)
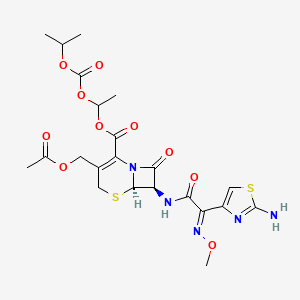
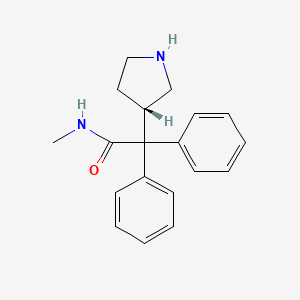
![VNL3-Acid VNL6 (Des-(1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine Fluoro-Venetoclax)](/img/structure/B13864096.png)
